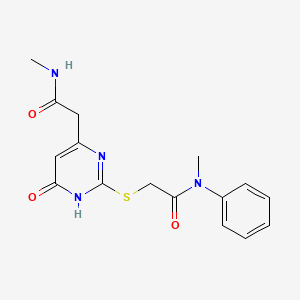![molecular formula C19H18N4O5S2 B2364698 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1706231-92-6](/img/structure/B2364698.png)
5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one" is a synthetic organic molecule that exhibits unique structural features and significant potential for various applications in scientific research. This compound belongs to a class of molecules characterized by the presence of a piperidine ring, a thiophene moiety, an oxadiazole group, and a benzooxazolone core. These structural elements contribute to its distinct physicochemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves a multi-step process that typically includes:
Preparation of intermediates: Each functional group (thiophene, oxadiazole, piperidine, and benzooxazolone) is synthesized separately under controlled conditions.
Coupling reactions: Sequential coupling of the intermediates using appropriate reagents and catalysts.
Purification and isolation: The final compound is purified through techniques such as recrystallization, chromatography, and possibly distillation, to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthetic routes, often involving:
Optimization of reaction conditions to enhance yield and purity.
Use of continuous flow reactors for efficient and scalable synthesis.
Implementation of robust purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The thiophene ring can undergo oxidation reactions leading to sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can result in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and oxone.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Conditions vary but often involve strong acids or bases, halogenating agents, and coupling reagents like EDCI or DCC.
Major Products Formed:
Oxidized thiophene derivatives.
Reduced oxadiazole products.
Substituted benzooxazolone compounds.
Scientific Research Applications
5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a diverse range of applications across multiple fields:
Chemistry: Used as a building block for more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory, antibacterial, or anticancer agent due to its unique structural features.
Industry: Potential use in the development of new materials, such as polymers or advanced composites, given its stability and reactivity.
Mechanism of Action
The mechanism of action for 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on its specific application.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammatory responses, or cellular signaling processes. The precise mechanism will depend on its specific context of use and the biological system in which it is applied.
Comparison with Similar Compounds
Thiophene derivatives: Compounds like 2,5-dithiophen-2-yl-1H-pyrrole.
Oxadiazole derivatives: Compounds such as 3-(4-bromophenyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole.
Piperidine derivatives: Compounds like 4-((4-(benzyloxy)phenyl)methyl)-piperidine.
This compound's unique combination of structural motifs offers potential advantages over similar compounds, making it a valuable subject for further research and application.
Properties
IUPAC Name |
5-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-19-20-15-9-14(3-4-16(15)27-19)30(25,26)23-6-1-2-12(10-23)8-17-21-18(22-28-17)13-5-7-29-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBNJVWEOOODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2364615.png)
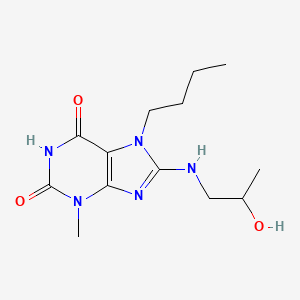
![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)
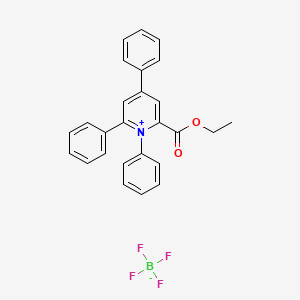
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)
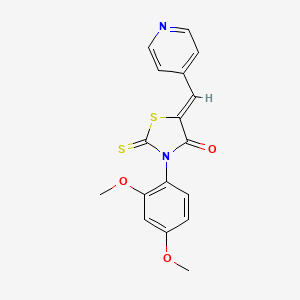
![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)
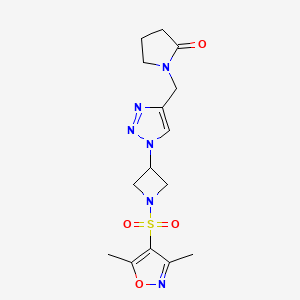
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
![2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)
